molecular formula C11H12BrNO B1626874 2-(3-Bromophenyl)-4,5-dihydro-4,4-dimethyloxazole CAS No. 51849-84-4

2-(3-Bromophenyl)-4,5-dihydro-4,4-dimethyloxazole

Cat. No.: B1626874
CAS No.: 51849-84-4
M. Wt: 254.12 g/mol
InChI Key: XVNJBDKWBSRNOE-UHFFFAOYSA-N
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Description

2-(3-Bromophenyl)-4,5-dihydro-4,4-dimethyloxazole is an organic compound that belongs to the class of oxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This compound is characterized by the presence of a bromine atom attached to the phenyl ring and two methyl groups on the oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromophenyl)-4,5-dihydro-4,4-dimethyloxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-bromobenzaldehyde with 2-amino-2-methylpropanol in the presence of an acid catalyst to form the oxazole ring. The reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or toluene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromophenyl)-4,5-dihydro-4,4-dimethyloxazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxazole derivatives with different functional groups.

    Reduction Reactions: Reduction of the oxazole ring can lead to the formation of dihydrooxazole derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium amide or thiourea in polar solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl oxazoles, while oxidation and reduction reactions can produce different oxazole derivatives with altered functional groups.

Scientific Research Applications

2-(3-Bromophenyl)-4,5-dihydro-4,4-dimethyloxazole has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Material Science: It is explored for its potential use in the development of organic electronic materials and polymers.

Mechanism of Action

The mechanism of action of 2-(3-Bromophenyl)-4,5-dihydro-4,4-dimethyloxazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the oxazole ring can influence its binding affinity and specificity towards these targets. The exact molecular pathways involved can vary based on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Bromophenyl)imidazo[2,1-b]oxazole: Similar in structure but contains an imidazole ring instead of an oxazole ring.

    3-(3-Bromophenyl)-1-(1,5-dimethyl-1H-pyrazol-3-yl)-3-hydroxyprop-2-en-1-one: Contains a pyrazole ring and a hydroxypropene group.

Uniqueness

2-(3-Bromophenyl)-4,5-dihydro-4,4-dimethyloxazole is unique due to its specific substitution pattern and the presence of the oxazole ring. This structural uniqueness can impart distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-(3-bromophenyl)-4,4-dimethyl-5H-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO/c1-11(2)7-14-10(13-11)8-4-3-5-9(12)6-8/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVNJBDKWBSRNOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(=N1)C2=CC(=CC=C2)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30511497
Record name 2-(3-Bromophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30511497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51849-84-4
Record name 2-(3-Bromophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30511497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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